

In Silico Modeling of 16-Methyloctadecanoyl-CoA Enzyme Interactions: A Technical Guide

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Compound of Interest

Compound Name: 16-Methyloctadecanoyl-CoA

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Abstract

16-Methyloctadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, plays a significant role in cellular metabolism and signaling. Understanding its interactions with key metabolic enzymes is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting lipid metabolic pathways. This technical guide provides an in-depth overview of the in silico modeling of **16-Methyloctadecanoyl-CoA** with critical enzymes, including Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs). Furthermore, its interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), is explored. This document details experimental protocols for studying these interactions and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of key pathways and workflows are provided to enhance understanding.

Introduction to 16-Methyloctadecanoyl-CoA and Its Metabolic Significance

16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that is less common than its straight-chain counterparts. Branched-chain fatty acids (BCFAs) and their CoA esters are obtained from dietary sources or synthesized endogenously from branched-chain amino acids (BCAAs)[1]. These molecules are integral components of cellular membranes, influencing their

fluidity, and are also involved in cellular signaling pathways[2]. The metabolism of BCFAs is a complex process involving several key enzymes that recognize and process these structurally distinct lipids. In silico modeling provides a powerful tool to investigate the specific interactions between **16-Methyloctadecanoyl-CoA** and these enzymes at a molecular level, offering insights that can guide further experimental work and drug discovery efforts.

Key Interacting Enzymes and In Silico Modeling Approaches

The metabolism of **16-Methyloctadecanoyl-CoA** involves a series of enzymatic reactions, primarily catabolic and anabolic pathways. The key enzymes that interact with this branched-chain fatty acyl-CoA are Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs).

Fatty Acid Synthase (FASN)

FASN is a multi-enzyme complex responsible for the de novo synthesis of fatty acids. While it primarily synthesizes straight-chain fatty acids, it can also utilize branched-chain primers to produce BCFAs[1]. In silico docking studies can be employed to investigate the binding of **16-Methyloctadecanoyl-CoA** to the various catalytic domains of FASN, such as the β -ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains[3][4]. Molecular dynamics simulations can further elucidate the conformational changes and stability of the enzyme-ligand complex[5].

Carnitine Acetyltransferase (CrAT)

CrAT is a mitochondrial enzyme that facilitates the transport of acetyl- and other short-chain acyl-CoAs across the mitochondrial membrane. Studies on its substrate specificity have shown that CrAT preferentially converts short- to medium-chain acyl-CoAs (C2 to C10-CoA) and displays activity towards some BCAA oxidation intermediates[6]. No significant activity has been observed with long-chain species[6]. Therefore, **16-Methyloctadecanoyl-CoA** is unlikely to be a primary substrate for CrAT. However, in silico modeling could explore potential weak interactions or allosteric effects.

Acyl-CoA Dehydrogenases (ACADs)

ACADs are a family of mitochondrial enzymes that catalyze the initial step of fatty acid β -oxidation[7]. Several ACAD isoforms exist, each with different substrate specificities based on the acyl-chain length. Notably, there are specific ACADs, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB), that are specialized in the metabolism of BCFAs[8][9]. The crystal structure of human ACADSB provides a template for molecular docking and molecular dynamics simulations to predict the binding mode and catalytic mechanism for **16-Methyloctadecanoyl-CoA**[10].

Acyl-CoA Synthetases (ACSLs)

ACSLs are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a crucial step for their involvement in various metabolic pathways[11]. There are multiple ACSL isoforms with varying substrate preferences and subcellular localizations[12]. Long-chain ACSLs are known to activate fatty acids with chain lengths from 12 to 20 carbons. In silico studies can help predict which ACSL isoforms have the highest affinity for 16-methyloctadecanoic acid and model the binding within the enzyme's active site. Recent research has also highlighted the interaction of ACSL1 with other proteins, such as the anti-apoptotic protein MCL-1, which can influence long-chain fatty acid oxidation[13].

Interaction with Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a critical role in the regulation of lipid and glucose metabolism[14]. Branched-chain fatty acids and their CoA esters have been identified as potential ligands for PPARs[15]. In particular, very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPAR α [16]. The ligand-binding domain (LBD) of PPARs is known to be promiscuous, accommodating a variety of lipid molecules[14]. Molecular docking and simulation studies can be used to model the binding of **16-Methyloctadecanoyl-CoA** to the LBD of different PPAR isoforms (α , β/δ , and γ) to predict binding affinities and conformational changes that lead to receptor activation[17].

Quantitative Data on Enzyme Interactions

Quantitative data on the interaction of **16-Methyloctadecanoyl-CoA** with these enzymes is limited. The following tables summarize available data for closely related branched-chain fatty

acids and acyl-CoAs to provide a comparative context.

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPAR α

Ligand	Kd (nM)	Reference
Phytanoyl-CoA	~11	[16]
Pristanoyl-CoA	~11	[16]
C20:0-CoA	29	[16]
C22:0-CoA	3	[16]
C24:0-CoA	11	[16]

Table 2: Kinetic Parameters of FASN with Branched-Chain Extender Substrates Data for elongation of decanoyl-ACP.

Extender Substrate	Km (μ M)	Vmax (nmol/min/mg)	Reference
Malonyl-CoA	10.1 \pm 1.2	1.8 \pm 0.1	[18]
Methylmalonyl-CoA	15.3 \pm 2.5	0.06 \pm 0.004	[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate in silico and in vitro investigation of **16-Methyloctadecanoyl-CoA** enzyme interactions.

Molecular Docking

- Protein Preparation: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable[5]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
- Ligand Preparation: Generate the 3D structure of **16-Methyloctadecanoyl-CoA** and optimize its geometry. Assign charges and define rotatable bonds.

- Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the enzyme's active site[4][18].
- Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

- System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.
- Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
- Production Run: Run the production simulation for a sufficient time (e.g., nanoseconds to microseconds) to observe the dynamics of the system[10][19].
- Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD) and binding free energies.

In Vitro Fatty Acid Synthase (FASN) Activity Assay

This protocol is adapted from a high-resolution mass spectrometry-based assay[20].

- Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate (pH 6.5), EDTA, fatty acid-free BSA, cysteine, NADPH, acetyl-CoA, and ^{13}C -labeled malonyl-CoA.
- Enzyme Reaction: Add purified FASN to the reaction mixture and incubate at 37°C. As a primer, **16-methyloctadecanoyl-CoA** can be used in place of acetyl-CoA to study its elongation.
- Reaction Termination and Extraction: At defined time points, terminate the reaction and extract the lipids using a suitable solvent system.

- Analysis: Analyze the extracts by high-resolution mass spectrometry to quantify the de novo synthesized ^{13}C -labeled fatty acids.

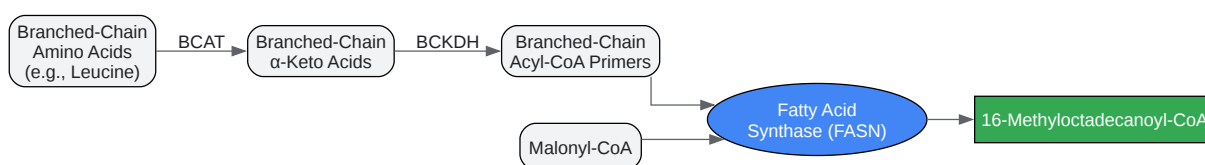
Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol provides a general framework for measuring the binding affinity of **16-Methyloctadecanoyl-CoA** to a target protein[21][22][23][24].

- Sample Preparation: Prepare solutions of the purified target protein and **16-Methyloctadecanoyl-CoA** in the same buffer. Degas the solutions before use.
- ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
- Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Visualizations: Pathways and Workflows

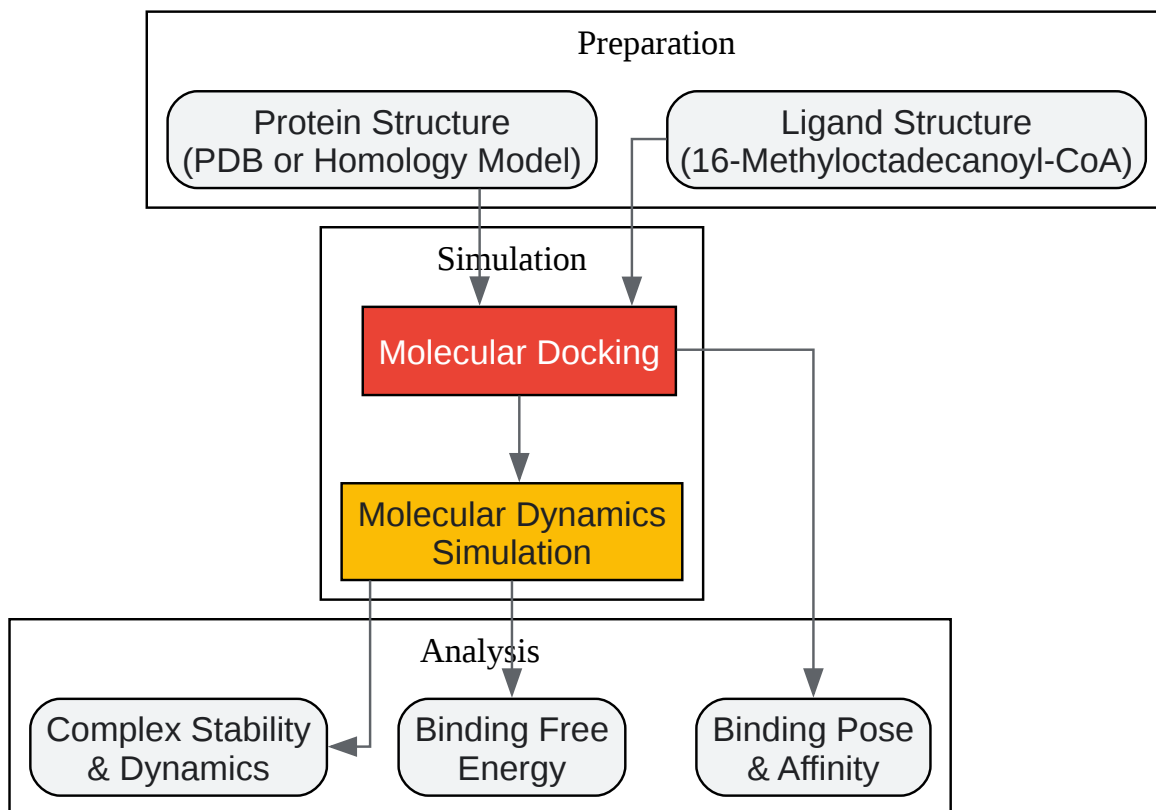
Biosynthesis of 16-Methyloctadecanoyl-CoA



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Biosynthesis of Branched-Chain Fatty Acyl-CoAs.

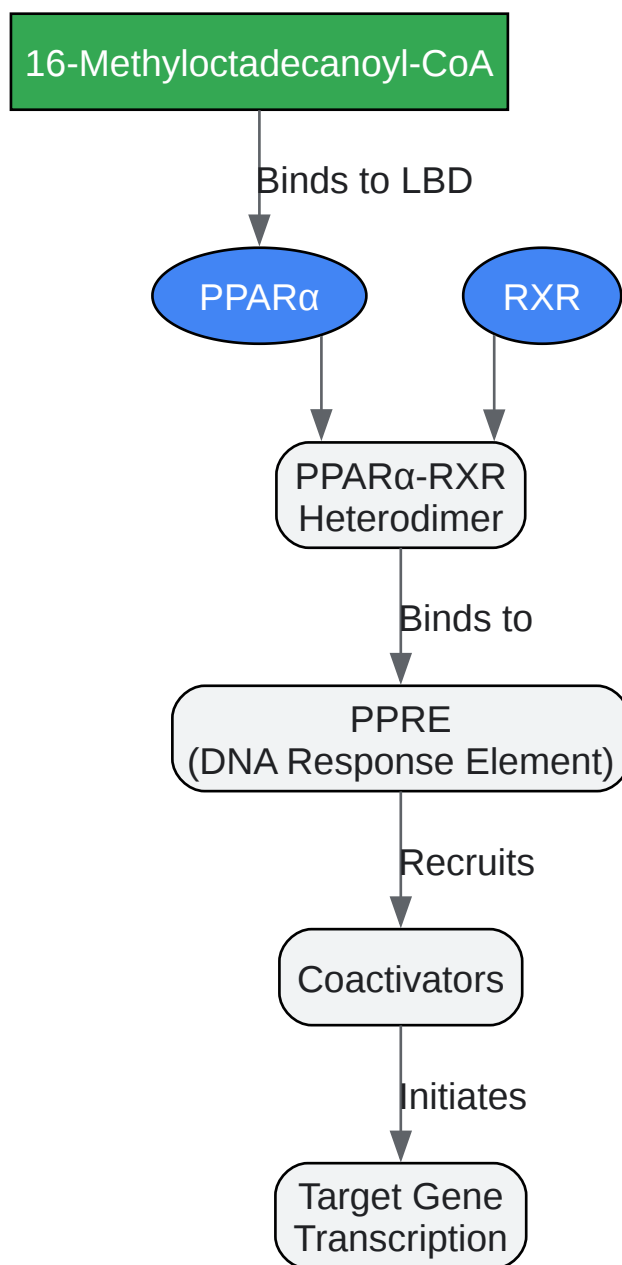
In Silico Modeling Workflow



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Workflow for In Silico Modeling of Enzyme-Ligand Interactions.

PPAR α Activation Signaling Pathway



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PPARα Ligand-Activated Transcriptional Regulation.

Conclusion

The in silico modeling of **16-Methyloctadecanoyl-CoA** interactions with key metabolic enzymes and nuclear receptors provides a valuable framework for understanding its biological roles. While specific quantitative data for this molecule remains to be fully elucidated, comparative analysis with related branched-chain fatty acyl-CoAs offers significant insights.

The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research in this area, ultimately contributing to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for human health and disease. The continued development of computational tools and experimental techniques will undoubtedly shed more light on the intricate molecular interactions of this and other bioactive lipid molecules.

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